molecular formula C12H8Br2O B1285380 2,3'-Dibromodiphenyl ether CAS No. 147217-72-9

2,3'-Dibromodiphenyl ether

Cat. No. B1285380
CAS RN: 147217-72-9
M. Wt: 328 g/mol
InChI Key: GODQTPRKFHOLPH-UHFFFAOYSA-N
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Description

2,3'-Dibromodiphenyl ether is a brominated derivative of diphenyl ether, a compound where two phenyl rings are connected by an oxygen atom. While the provided papers do not directly discuss this compound, they provide insights into similar brominated diphenyl ethers (BDEs), their synthesis, degradation, and properties, which can be extrapolated to understand this compound.

Synthesis Analysis

The synthesis of brominated diphenyl ethers can be achieved through direct bromination of diphenyl ethers or their methoxy derivatives. For instance, the synthesis of tetrabrominated 2-methoxydiphenyl ethers involves the bromination of the backbone 2-methoxydiphenyl ether to an average degree of four bromine substituents . Similarly, the synthesis of a stable dibromodialumane with aryl substituents is achieved by reducing the corresponding dibromoalumane etherate . These methods suggest that the synthesis of this compound could follow a similar bromination pathway.

Molecular Structure Analysis

The molecular structure of brominated diphenyl ethers is significantly influenced by the number and position of bromine atoms. Vibrational spectroscopic investigations and density functional theory (DFT) studies on 2,2',4,4'-tetrabromodiphenyl ether show that the dihedral angle of the biphenyl ether increases with bromine substitution, which could also be applicable to this compound . The presence of bromine atoms can lead to steric effects that influence the molecular geometry and vibrational frequencies .

Chemical Reactions Analysis

Brominated diphenyl ethers can undergo various chemical reactions, including reductive debromination and hydroxylation. For example, 2,2',4,4'-tetrabromodiphenyl ether exposed to rats resulted in hydroxylated metabolites, indicating that similar compounds like this compound could also be metabolized to form hydroxylated products . Additionally, the anaerobic microbial and photochemical degradation of 4,4'-dibromodiphenyl ether involves reductive debromination to form lower brominated diphenyl ethers and ultimately diphenyl ether .

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated diphenyl ethers are influenced by the bromination pattern. DFT calculations reveal that the thermodynamic properties and electron affinities of polybrominated diphenyl ether congeners depend on the substitution pattern and the number of bromine atoms . The electron affinity, in particular, suggests that these compounds can act as electron acceptors in biological systems . The reactivity of aryl bromides in Ullmann-type synthesis of diaryl and alkyl aryl ethers also highlights the influence of bromine substituents on chemical reactivity .

Scientific Research Applications

Anaerobic Degradation

2,3'-Dibromodiphenyl ether has been studied for its degradation pathways. For instance, research on 4,4'-dibromodiphenyl ether (a related compound) has shown that it undergoes reductive debromination in anaerobic biological reactors. This leads to the formation of 4-bromodiphenyl ether and diphenyl ether, indicating potential for bioremediation in anaerobic conditions (Rayne, Ikonomou, & Whale, 2003).

Gas-Phase Reactions

Studies also explore the gas-phase kinetics of brominated diphenyl ethers, including their reactions with OH radicals. This is significant in understanding their environmental fate and reactivity in the atmosphere (Raff & Hites, 2006).

Photolytic Degradation

Photolytic degradation of polybromodiphenyl ethers, including compounds like this compound, has been investigated under various irradiation conditions. This research is crucial for understanding the environmental breakdown of such compounds and their transformation products (Shih & Wang, 2009).

Catalytic Debromination

Research on the complete catalytic debromination of polybrominated diphenyl ethers using silica-supported palladium nanoparticle catalysts is significant. This method can convert such compounds into less harmful products under mild conditions (Ukisu, 2015).

Toxicity and Environmental Impact

Studies focusing on the toxicity of brominated diphenyl ethers, including their effects on aquatic organisms like zebrafish, provide insights into the ecological risks posed by these compounds. Understanding their toxicity is crucial for assessing environmental health and safety (Qin et al., 2014).

Spectroscopic Investigations

Spectroscopic studies, such as those on 2,2',4,4'-tetrabromodiphenyl ether, contribute to understanding the molecular structure and properties of these compounds. Such investigations are essential for characterizing these substances and predicting their behavior in different environments (Qiu et al., 2010).

Safety and Hazards

2,3’-Dibromodiphenyl ether is harmful if swallowed, may cause drowsiness and/or dizziness, and may cause eye irritation . It is critical to limit exposure to this compound .

Mechanism of Action

Target of Action

WS, can degrade diphenyl ether and its brominated congeners .

Mode of Action

The specific roles of the bphA, bphB, and bphC genes were identified in the degradation of diphenyl ether and its brominated congeners . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. 2,3-Dihydroxydiphenyl ether is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .

Biochemical Pathways

The degradation of 2,3’-Dibromodiphenyl ether involves a sequence of reactions catalyzed by the enzymes BphA, BphB, and BphC . The dihydrodiol product of BphA is dehydrogenated into 2,3-dihydroxydiphenyl ether by BphB. This compound is then decomposed into phenol and 2-pyrone-6-carboxylic acid by BphC .

Pharmacokinetics

It is known that the compound is extremely persistent in the environment .

Result of Action

The degradation of 2,3’-Dibromodiphenyl ether by bacteria results in the formation of phenol and 2-pyrone-6-carboxylic acid . These compounds are less persistent and potentially less harmful than the parent compound .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2,3’-Dibromodiphenyl ether. For instance, the compound is extremely persistent in soil and water, with half-lives ranging from 10 to over 20 years, depending on the type of congener . Furthermore, the degradation of the compound by bacteria can be influenced by environmental conditions, such as temperature and nutrient availability .

properties

IUPAC Name

1-bromo-2-(3-bromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Br2O/c13-9-4-3-5-10(8-9)15-12-7-2-1-6-11(12)14/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GODQTPRKFHOLPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=CC(=CC=C2)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Br2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20879851
Record name BDE-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

328.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

147217-72-9
Record name 2,3'-Dibromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147217729
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BDE-6
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20879851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3'-DIBROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17U26ZWT64
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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